REACTION_CXSMILES
|
C([Li])CCC.[S:6]1[CH:10]=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2.[Br:15][C:16]1[CH:17]=[N:18][C:19]([Cl:22])=[N:20][CH:21]=1.C(O)(=O)C.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>C1COCC1.C(Cl)(Cl)Cl.ClCCl.C(OCC)C>[S:6]1[C:10]([C:17]2[C:16]([Br:15])=[CH:21][N:20]=[C:19]([Cl:22])[N:18]=2)=[CH:9][C:8]2[CH:11]=[CH:12][CH:13]=[CH:14][C:7]1=2
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
20.7 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
4.12 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=CC=C2
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1)C=CC=C2
|
Name
|
|
Quantity
|
5.95 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC(=NC1)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.99 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
to stir at −78° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Upon the completion of the addition
|
Type
|
STIRRING
|
Details
|
to stir at −30° C. for an additional 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
at 0° C. for another 30 minutes
|
Duration
|
30 min
|
Type
|
WAIT
|
Details
|
after 5 minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
The mixture is stirred for 20 minutes at 10° C. before it
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
is concentrated
|
Type
|
CUSTOM
|
Details
|
to give a dark solid
|
Type
|
CUSTOM
|
Details
|
the suspension is sonicated
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica
|
Type
|
WASH
|
Details
|
to wash the solid
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrates are concentrated
|
Type
|
CUSTOM
|
Details
|
to give a solid
|
Type
|
CUSTOM
|
Details
|
the suspension is sonicated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1C1=NC(=NC=C1Br)Cl)C=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.62 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |